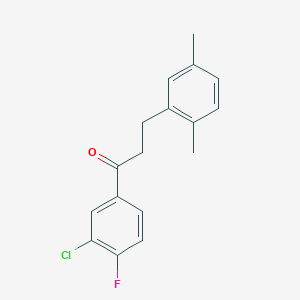

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Description

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a halogenated aromatic ketone with a propiophenone backbone. Its structure features a chloro substituent at the 3' position, a 2,5-dimethylphenyl group at the 3 position, and a fluoro substituent at the 4' position (Fig. 1).

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYPVZSDNUPQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644745 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-72-5 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Friedel-Crafts acylation method is the primary synthetic route for this compound. It involves the reaction of 2,5-dimethylbenzene (xylene derivative) with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Conditions

- Solvent: Anhydrous dichloromethane or carbon disulfide is typically used to dissolve reactants and maintain an inert environment.

- Temperature: The reaction is carried out at a low temperature (0–5°C) to control reactivity and minimize side reactions.

- Catalyst Loading: Aluminum chloride is added in stoichiometric or slight excess to ensure complete activation of the acyl chloride.

- Reaction Time: Typically 2–4 hours under constant stirring.

Reaction Equation

$$

\text{C₆H₄(COCl)F} + \text{C₆H₄(CH₃)₂} \xrightarrow{\text{AlCl₃}} \text{C₁₇H₁₆ClFO}

$$

Procedure

- In a dry reaction flask, dissolve 2,5-dimethylbenzene in an anhydrous solvent under a nitrogen atmosphere.

- Slowly add 4-fluorobenzoyl chloride while maintaining the temperature at 0–5°C.

- Gradually introduce aluminum chloride to the mixture with continuous stirring.

- Allow the reaction to proceed for several hours at room temperature after initial cooling.

- Quench the reaction by adding ice-cold water and extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

- Purify the crude product via recrystallization or column chromatography.

Industrial Production Considerations

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and yield:

- Advantages: Precise control over temperature, pressure, and reactant flow rates minimizes by-products.

- Reactor Design: Automated systems with in-line monitoring ensure consistent product quality.

Common Reagents and Their Roles

| Reagent | Role |

|---|---|

| 2,5-Dimethylbenzene | Aromatic substrate |

| 4-Fluorobenzoyl chloride | Acylating agent |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst |

| Dichloromethane | Solvent for reaction medium |

Yield Optimization Strategies

- Temperature Control: Maintaining low temperatures during reagent addition prevents side reactions like polyacylation.

- Catalyst Recycling: Recovery and reuse of aluminum chloride reduce costs in industrial setups.

- Purification Techniques: Advanced techniques such as high-performance liquid chromatography (HPLC) ensure high-purity products.

Alternative Synthetic Approaches

Although Friedel-Crafts acylation is the most common method, alternative strategies include:

- Nucleophilic Substitution Reactions: Modifying pre-synthesized intermediates with chloro and fluoro substituents.

- Oxidative Coupling Reactions: Employing oxidative conditions to form ketones directly from precursors.

Data Table: Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | ~85–90% |

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Medicinal Chemistry

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

- Neuropharmacological Effects : The compound's structural analogs have been investigated for their potential neuroprotective properties. In vitro studies suggest that certain derivatives may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

Material Science

The unique chemical structure of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone also lends itself to applications in material science.

- Polymer Synthesis : It can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of fluorine enhances the thermal stability of the resulting materials, making them suitable for high-performance applications .

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require strong adhesion properties and resistance to environmental degradation .

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Observed Effect |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on cancer cell lines | |

| Neuropharmacological | Potential neuroprotective properties |

Table 2: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | High-performance polymers |

| Adhesion Strength | Strong | Coatings and adhesives |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone and tested their efficacy against breast cancer cell lines. The results demonstrated that specific modifications increased the selectivity and potency against tumor cells compared to normal cells, indicating a promising avenue for drug development .

Case Study 2: Polymer Development

A research team explored the use of this compound as a precursor for creating fluorinated polymers. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers. These findings suggest potential applications in aerospace and automotive industries where high-performance materials are required .

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.

Receptor Interaction: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

- Core Backbone: The target compound is a propiophenone (linear ketone), while 3-chloro-N-phenyl-phthalimide (Fig. 1, ) is a cyclic imide derived from phthalic anhydride.

- Substituents : Both compounds feature chloro and phenyl groups, but the phthalimide derivative lacks the fluoro and dimethylphenyl substituents present in the target compound.

Functional Implications :

- Reactivity: The cyclic imide in 3-chloro-N-phenyl-phthalimide is less prone to nucleophilic attack at the carbonyl compared to propiophenones, which are more reactive due to their linear ketone structure.

- Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides) due to its rigidity and thermal stability .

Table 1: Key Structural and Functional Comparisons

| Property | 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Propiophenone (linear ketone) | Cyclic imide |

| Halogen Substituents | 3'-Cl, 4'-F | 3-Cl |

| Aromatic Groups | 2,5-Dimethylphenyl | Phenyl |

| Reactivity | Higher carbonyl reactivity | Lower carbonyl reactivity |

| Potential Applications | Organic synthesis intermediates | Polymer monomers |

Comparison with 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene ()

Structural Differences :

- Backbone: The phenalene derivative (Compound 1 in ) has a fused tricyclic system with three hydroxyl groups, whereas the target compound is a monocyclic propiophenone.

- Substituents : Compound 1 features a methoxyphenyl group and oxygenated carbons, contrasting with the dimethylphenyl and halogenated substituents in the target compound.

Functional Implications :

Table 2: Substituent Effects on Properties

General Trends in Halogenated Aromatic Ketones

- Solubility : Fluoro substituents (smaller size, higher electronegativity) may improve solubility in polar solvents compared to bulkier halogens like bromine.

- Synthetic Challenges : The combination of chloro and fluoro groups in the target compound may complicate purification, as seen in ’s emphasis on high-purity synthesis for polymer applications .

- Spectroscopic Identification: NMR chemical shifts for halogenated propiophenones would differ significantly from oxygenated phenalenes (), particularly in aromatic proton environments (e.g., δ 7.53/7.00 for phenyl groups in phenalenes vs. δ ~7.5–8.0 for halogenated propiophenones) .

Biological Activity

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, with the CAS number 898753-72-5, is a compound that has garnered attention in recent research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant findings from various studies.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- Structure : The compound features a chloro and fluorine substituent on the phenyl rings, which are known to influence biological activity through electronic effects.

Synthesis and Characterization

The synthesis of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Properties : Research indicates that similar compounds exhibit significant antioxidant activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the ability of these compounds to scavenge free radicals .

- Enzyme Inhibition : In vitro studies have shown that compounds with similar structures can act as inhibitors for various enzymes such as α-glucosidase and urease. The inhibition potency is often measured using IC50 values:

- Antimicrobial Activity : Some derivatives of fluorinated compounds have shown promising antimicrobial properties against various bacterial strains, although specific data on 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is limited .

Case Studies and Research Findings

A study published in MDPI evaluated a series of synthesized compounds similar to 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone for their biological activities. The findings suggested a strong correlation between the structure and inhibitory effects on key enzymes:

- Compounds with trifluoromethyl groups exhibited enhanced inhibitory effects due to stronger interactions with enzyme active sites through hydrogen bonding .

Another research article discussed the synthesis and characterization of various derivatives, noting that modifications at specific positions on the aromatic rings could lead to improved biological profiles .

Comparative Data Table

| Compound Name | IC50 (µM) α-Glucosidase | IC50 (µM) Urease | Antioxidant Activity |

|---|---|---|---|

| 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone | TBD | TBD | Moderate |

| Related Compound A | 5.30 | 31.40 | High |

| Related Compound B | 6.80 | 14.30 | Very High |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. For example, halogenated intermediates can be synthesized using fluorinated aryl halides and chloro-substituted ketones under palladium catalysis. Purification typically requires column chromatography and recrystallization. The compound's CAS number (898753-45-2) is critical for verifying synthetic protocols .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and substituent effects (e.g., deshielding due to electron-withdrawing -Cl and -F groups). Compare with PubChem data for fluorinated analogs .

- IR : Focus on carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-F/C-Cl vibrations (1000–1300 cm⁻¹).

- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F .

Q. What analytical methods ensure purity assessment of the compound?

- Methodological Answer : Combine HPLC (reverse-phase C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity (>98%) via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to confirm melting behavior .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Compare calculated vibrational spectra (IR/Raman) and NMR chemical shifts with experimental data to validate structural assignments. For crystallographic ambiguities, refine structures using SHELXL .

Q. What strategies optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Use design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction time for aryl coupling steps. Monitor intermediates via in-situ FTIR or GC-MS. A case study on fluorinated propiophenones achieved 85% yield using Pd(OAc)₂/XPhos in toluene at 110°C .

Q. How do electronic substituent effects (Cl, F, methyl groups) influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (-Cl, -F) deactivate the aryl ring toward electrophilic substitution but enhance oxidative addition in Pd-catalyzed couplings. Steric effects from 2,5-dimethylphenyl require bulky ligands (e.g., SPhos) to prevent side reactions. Kinetic studies using UV-vis spectroscopy can track reaction progress .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ketone groups) combined with tandem MS/MS identifies degradation pathways. For example, competing elimination vs. nucleophilic attack pathways in prochiral ketones can be modeled via DFT transition-state analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

- Methodological Answer : Re-evaluate purity via DSC and thermogravimetric analysis (TGA). Solubility inconsistencies may arise from polymorphic forms; use X-ray powder diffraction (XRPD) to identify crystalline phases. Cross-reference with PubChem’s experimental/computed data for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.